
(6-Propoxypyridin-3-yl)boronic acid
Overview
Description
“(6-Propoxypyridin-3-yl)boronic acid” is a type of boronic acid, which is a class of compounds containing a boron atom . Boronic acids are important structural motifs found in various natural products, drug molecules, vitamins, and materials . They are increasingly being seen in approved drugs .
Chemical Reactions Analysis
Boronic acids play an exquisite role in synthetic chemistry, with their esters of paramount importance to all facets of chemical science . Since the introduction of the Pd-catalyzed C─C Suzuki-Miyaura couplings, the boronic acid moiety has become a very important functional group . Other highly useful transformations based on boronic acids include the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .
Scientific Research Applications
Synthesis and Chemical Properties
Regioselective Synthesis and Cross-Coupling Reactions : (6-Propoxypyridin-3-yl)boronic acid and related boronic acids are used in the regioselective synthesis of halopyridinylboronic acids and esters. These compounds undergo palladium-catalyzed cross-coupling reactions, enabling the creation of diverse pyridine libraries (Bouillon et al., 2003).
Boronic Acid Catalysis : Demonstrating the versatility of boronic acids in organic chemistry, they serve as catalysts in reactions like the aza-Michael addition of hydroxamic acid to quinone imine ketals. This catalysis leads to the synthesis of densely functionalized cyclohexanes (Hashimoto et al., 2015).
Suzuki–Miyaura Borylation Reactions : In pharmaceutical industries, boronic acids are integral in API-based synthesis, particularly in palladium-catalyzed Suzuki–Miyaura borylation reactions. This method is efficient for preparing various active agents (Sanghavi et al., 2022).
Applications in Biological and Medical Research
Radiotherapy Agents : Boronic acid adducts of radioactive isotopes of rhenium dioxime complexes have been studied for their potential in labeling biologically active compounds, which can be used as agents for radiotherapy (Francesconi & Treher, 1990).
Biomedical Applications : Boronic acid-containing polymers have shown promise in a range of biomedical applications, including the treatment of various diseases like HIV, obesity, diabetes, and cancer. Their unique reactivity and responsive nature make them valuable in this field (Cambre & Sumerlin, 2011).
Sensing and Diagnostics : Boronic acids are used in the development of sensors and diagnostic tools. Their ability to form complexes with diols and strong Lewis bases makes them suitable for detecting various biological analytes (Li et al., 2015).
Mechanism of Action
Boronic acids as mild electrophiles are also investigated as reversible covalent inhibitors . They have been used in the synthesis of non-nucleoside inhibitors of hepatitis C virus (HCV) RNA-dependent RNA polymerase nonstructural protein 5B (NS5B) . They have also been used in the synthesis of mammalian target of rapamycin (mTOR) inhibitors .
Safety and Hazards
“(6-Propoxypyridin-3-yl)boronic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this chemical .
properties
IUPAC Name |
(6-propoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO3/c1-2-5-13-8-4-3-7(6-10-8)9(11)12/h3-4,6,11-12H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLTUVAWEWYGJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674996 | |
| Record name | (6-Propoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1150114-50-3 | |
| Record name | B-(6-Propoxy-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Propoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




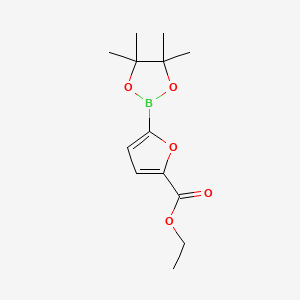



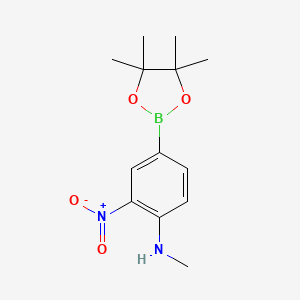
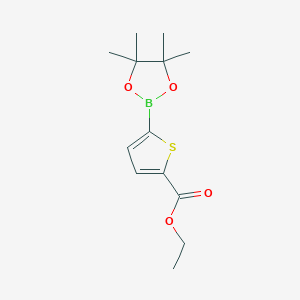


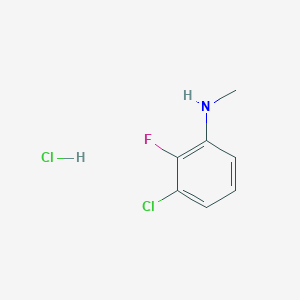


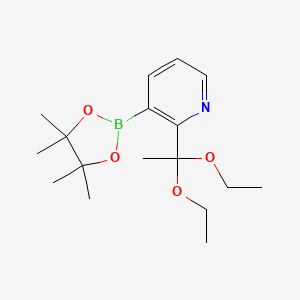
![1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl]piperazine](/img/structure/B1420456.png)